
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one, also known as 2C-F-DMPP, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific fields. It is a member of the class of compounds known as phenylpropene derivatives, which are characterized by their unique structure and reactivity.
Applications De Recherche Scientifique
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific fields. It has been used as a tool in the study of enzyme-catalyzed reactions, as a ligand for the study of protein-protein interactions, and as a model compound for the study of organic reactions. It has also been used in the study of the structure and dynamics of biological systems, such as DNA and proteins. In addition, it has been used in the study of drug design and delivery, as well as in the development of new materials for medical and industrial applications.
Mécanisme D'action
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one is a synthetic organic compound that has a unique structure and reactivity. It is capable of forming bonds with a variety of substrates, including proteins, DNA, and other biologically relevant molecules. The exact mechanism of action of this compound is not yet fully understood, but it is believed to interact with proteins and other molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects in a variety of biological systems. In vitro studies have shown that it can bind to and inhibit the activity of certain enzymes, as well as alter the activity of certain proteins. In vivo studies have demonstrated that it can affect the expression of certain genes, as well as alter the structure and function of certain proteins. However, the exact mechanism of action of this compound in vivo is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one has several advantages for laboratory experiments. It is a stable compound that can be stored for extended periods of time without degradation. It is also relatively inexpensive and easy to obtain. Additionally, it can be used in a variety of biochemical and physiological experiments, as well as in the study of enzyme-catalyzed reactions, protein-protein interactions, and organic reactions.
However, there are also some limitations to using this compound in laboratory experiments. It is not soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
Given its unique structure and reactivity, (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one has the potential to be used in a variety of new and exciting applications. Future research could focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug design and delivery, materials science, and other fields. Additionally, further research could be conducted to investigate its potential therapeutic applications, such as its ability to modulate gene expression or alter the activity of certain proteins. Finally, this compound could be used as a tool in the development of new and improved synthetic organic compounds.
Méthodes De Synthèse
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one can be synthesized from commercially available starting materials through a multi-step process. The first step involves the reaction of 2-chloro-6-fluorobenzaldehyde and 3,4-dimethylphenylmagnesium bromide in the presence of a base. This yields the desired product, which can then be purified through a series of chromatographic techniques. The final product is a white crystalline solid that can be stored in a desiccator at room temperature.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-1-(3,4-dimethylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFO/c1-11-6-7-13(10-12(11)2)17(20)9-8-14-15(18)4-3-5-16(14)19/h3-10H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKFXBGCSVXAOP-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)
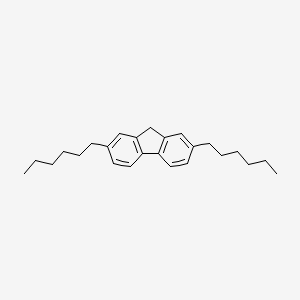
![3-{[(t-Butoxy)carbonyl][(4-fluorophenyl)methyl]amino}propanoic acid](/img/structure/B6356293.png)
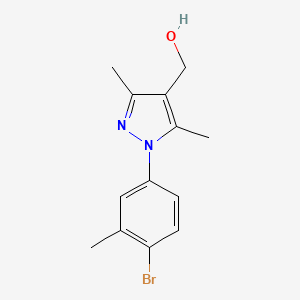
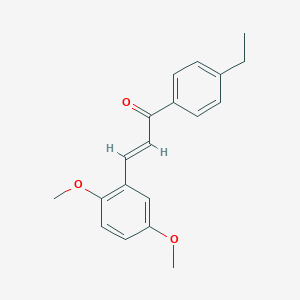
![3-{[(t-Butoxy)carbonyl][(4-methylphenyl)methyl]amino}propanoic acid](/img/structure/B6356332.png)

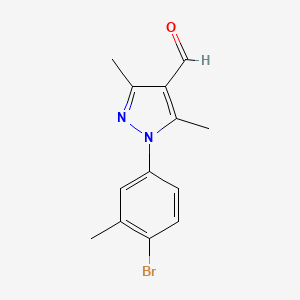
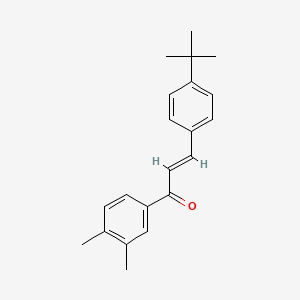
![N-{[(1S)-8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}glycine](/img/structure/B6356362.png)


![(2E)-1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6356387.png)
